methyl N-(2-phenoxybutanoyl)glycinate

Description

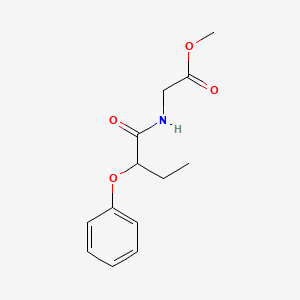

Methyl N-(2-phenoxybutanoyl)glycinate is an N-acylated glycine derivative characterized by a phenoxybutanoyl group attached to the glycine nitrogen, with a methyl ester at the carboxyl terminus. This article compares these analogs systematically, leveraging data from peer-reviewed studies to infer trends relevant to this compound.

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 2-(2-phenoxybutanoylamino)acetate |

InChI |

InChI=1S/C13H17NO4/c1-3-11(13(16)14-9-12(15)17-2)18-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,14,16) |

InChI Key |

PQOMRBGNKHFPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NCC(=O)OC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-phenoxybutanamido)acetate typically involves the esterification of 2-phenoxybutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the ester is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(2-phenoxybutanamido)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-phenoxybutanamido)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-phenoxybutanamido)acetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of perfumes, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-phenoxybutanamido)acetate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Substituent(s) | Functional Groups Present |

|---|---|---|

| Methyl N-(2-phenoxybutanoyl)glycinate* | 2-Phenoxybutanoyl | Ester, amide, ether |

| Methyl N-(1H-indol-2-ylcarbonyl)glycinate | Indole-2-carbonyl | Ester, amide, aromatic heterocycle |

| Methyl N-phenylglycinate | Phenyl | Ester, amide |

| Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate | Bromophenyl, phenylsulfonyl | Ester, sulfonamide, aryl halide |

*Inferred structure based on naming conventions.

Key Observations :

- Indole Derivatives : Reaction of indole-2-carboxylic acid with methyl glycinate hydrochloride yielded methyl N-(1H-indol-2-ylcarbonyl)glycinate in 74% yield, while the indole-3-carboxylic acid analog gave 46% yield, highlighting positional sensitivity .

- Branched Chains: Compounds like methyl (R)-N-[1-(benzylamino)-1-oxobutan-2-yl]-N-(3-fluorophenyl)glycinate were synthesized via multi-step routes with yields up to 96%, emphasizing the efficiency of amide coupling and stereochemical control .

- Challenges : Attempts to synthesize pyridinyl analogs (e.g., N-(pyridin-2-yl)glycinate ) faced issues with diketopiperazine formation, necessitating solid-phase synthesis to avoid side reactions .

Physicochemical Properties

Physical properties vary significantly with substituent bulk and polarity:

- Melting Points : Indole derivatives exhibit higher melting points (e.g., 210–213°C for methyl N-(indol-2-ylcarbonyl)glycinate) due to aromatic stacking, while aliphatic analogs like methyl (R)-N-(m-tolyl)glycinate remain oils .

- Molecular Weight : Ranges from 165.19 g/mol (methyl N-phenylglycinate) to 384.25 g/mol (methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate) .

- Solubility : Polar substituents (e.g., sulfonyl groups) enhance water solubility, whereas aromatic groups favor organic solvents.

Spectroscopic and Analytical Data

NMR and MS Trends :

- Methyl N-(indol-2-ylcarbonyl)glycinate : Distinct indole proton signals at δ 7.45–7.08 ppm and carbonyl peaks in IR .

- Methyl (E)-N-(p-cyanophenyl)methylene glycinate: Aromatic protons at δ 7.90–7.72 ppm and nitrile stretch in IR .

- Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate : Characteristic sulfonyl group signals in $^{13}$C NMR .

Table 3: Spectroscopic Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.